molecular formula C18H28N2O3 B4445683 2,6-dimethoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide

2,6-dimethoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide

Cat. No.: B4445683
M. Wt: 320.4 g/mol
InChI Key: SABWYUNNHMDIIO-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with two methoxy groups at the 2 and 6 positions, and a 3-(4-methylpiperidin-1-yl)propyl group attached to the nitrogen atom of the amide. The structural complexity and functional groups present in this compound make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Piperidine Moiety: The 3-(4-methylpiperidin-1-yl)propyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzamide with 3-(4-methylpiperidin-1-yl)propyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.

    Reduction: Formation of 2,6-dimethoxy-N-[3-(4-methylpiperidin-1-yl)propyl]aniline.

    Substitution: Formation of derivatives with different substituents replacing the methoxy groups.

Scientific Research Applications

2,6-Dimethoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzamide: Lacks the piperidine moiety, making it less complex.

    N-[3-(4-Methylpiperidin-1-yl)propyl]benzamide: Lacks the methoxy groups, altering its chemical properties.

    2,6-Dimethoxy-N-propylbenzamide: Lacks the piperidine ring, affecting its biological activity.

Uniqueness

2,6-Dimethoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide is unique due to the combination of the benzamide core with methoxy groups and the piperidine moiety. This structural arrangement imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,6-dimethoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-14-8-12-20(13-9-14)11-5-10-19-18(21)17-15(22-2)6-4-7-16(17)23-3/h4,6-7,14H,5,8-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABWYUNNHMDIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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